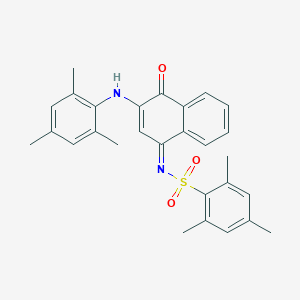
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as MTS, is a compound that has been extensively studied in scientific research due to its unique chemical properties. MTS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide binds to the active site of CA enzymes and inhibits their activity by preventing the hydration of carbon dioxide to bicarbonate ion. This results in the accumulation of carbon dioxide, which leads to a decrease in intracellular pH and ultimately cell death. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to be a potent inhibitor of CA IX and XII isoforms, which are highly expressed in hypoxic tumor microenvironments.
Biochemical and Physiological Effects:
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied as a potential treatment for glaucoma, osteoporosis, and epilepsy. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the potential therapeutic applications of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of CA IX and XII isoforms, which makes it a useful tool for studying the role of these enzymes in various physiological processes. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is also stable and easy to synthesize, which makes it a cost-effective reagent for research purposes. However, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One potential area of research is the development of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide derivatives with improved solubility and selectivity for CA isoforms. Another area of research is the investigation of the potential therapeutic applications of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in various diseases. Additionally, the mechanism of action of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide needs to be further elucidated to fully understand its effects on cellular processes. Overall, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Méthodes De Synthèse
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 3-(mesitylamino) salicylaldehyde in the presence of a base such as triethylamine. The reaction yields N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide as a yellow solid with a melting point of 220-222°C. The purity of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research due to its ability to selectively inhibit carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in various physiological processes such as acid-base balance, ion transport, and respiration. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to selectively inhibit the activity of CA IX and XII isoforms, which are overexpressed in various types of cancer cells. Therefore, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied as a potential anticancer agent.
Propriétés
Formule moléculaire |
C28H28N2O3S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(NZ)-2,4,6-trimethyl-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O3S/c1-16-11-18(3)26(19(4)12-16)29-25-15-24(22-9-7-8-10-23(22)27(25)31)30-34(32,33)28-20(5)13-17(2)14-21(28)6/h7-15,29H,1-6H3/b30-24- |
Clé InChI |
VQPFRCRJRTVYBQ-KRUMMXJUSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C=C3C)C)C)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)